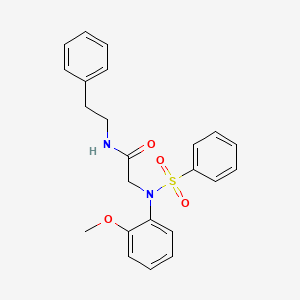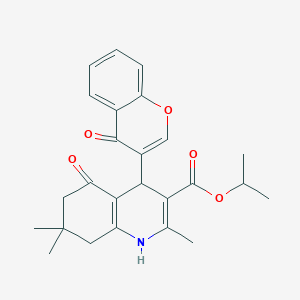
N~2~-(2-methoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-methoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as "Compound X", is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound is a glycine transporter 1 (GlyT1) inhibitor that has shown promising results in preclinical studies. In
Mechanism of Action
Compound X is a GlyT1 inhibitor, which means it blocks the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in the regulation of mood, cognition, and pain perception. By inhibiting the reuptake of glycine, Compound X increases the availability of glycine in the brain, leading to enhanced neurotransmission and improved cognitive and emotional function.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, leading to enhanced neurotransmission. Additionally, it has been shown to increase the levels of dopamine and serotonin, two neurotransmitters that play a role in mood regulation. These effects have been linked to the antidepressant and antipsychotic effects of Compound X.
Advantages and Limitations for Lab Experiments
One advantage of Compound X is that it has shown to be well-tolerated in preclinical studies. Additionally, it has a relatively long half-life, which may make it suitable for once-daily dosing. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on Compound X. One area of interest is in the treatment of addiction. Preclinical studies have shown that Compound X may be effective in reducing drug-seeking behavior in animal models of addiction. Additionally, further studies are needed to explore the potential cognitive-enhancing effects of Compound X. Finally, studies are needed to determine the safety and efficacy of Compound X in humans.
Synthesis Methods
Compound X can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-methoxyaniline and 2-bromoethylbenzene to form N-(2-methoxyphenyl)-2-phenylethanamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(2-methoxyphenyl)-N-(phenylsulfonyl)-2-phenylethanamine. The final step involves the reaction of this intermediate with glycine to form Compound X.
Scientific Research Applications
Compound X has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, antipsychotic, and cognitive-enhancing effects in preclinical studies. Additionally, it has been shown to have potential in the treatment of neuropathic pain and addiction. These findings have sparked interest in further exploring the therapeutic potential of Compound X.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-29-22-15-9-8-14-21(22)25(30(27,28)20-12-6-3-7-13-20)18-23(26)24-17-16-19-10-4-2-5-11-19/h2-15H,16-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNKPAHEFZTEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(4-bromophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5071171.png)
![2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5071178.png)
![ethyl [{1-[ethoxy(oxo)acetyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}(phenyl)amino](oxo)acetate](/img/structure/B5071188.png)
![N-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-2-propyn-1-yl-3-isoxazolecarboxamide](/img/structure/B5071192.png)


![1,2,3,4-tetrahydro-9-acridinyl[2-(1,2,3,4-tetrahydro-9-acridinylamino)ethyl]amine](/img/structure/B5071204.png)
![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B5071209.png)

![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5071218.png)

![1-(4-nitrophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5071231.png)
